REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([C:11]([F:14])([F:13])[F:12])=[N:9][N:10]=2)[N:7]=1.Cl.[NH:16]1[CH2:19][CH:18]([OH:20])[CH2:17]1.CCN(C(C)C)C(C)C>CN(C=O)C.O>[F:12][C:11]([F:14])([F:13])[C:8]1[N:6]2[N:7]=[C:2]([N:16]3[CH2:19][CH:18]([OH:20])[CH2:17]3)[CH:3]=[CH:4][C:5]2=[N:10][N:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
5.56 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC=2N(N1)C(=NN2)C(F)(F)F
|
Name
|
|
Quantity
|
3.01 g
|
Type
|
reactant
|
Smiles
|
Cl.N1CC(C1)O
|
Name
|
|
Quantity
|
10.89 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the product crystallised
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
It was dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NN=C2N1N=C(C=C2)N2CC(C2)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.3 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |